Cas no 949-87-1 (Diazene,1-(4-methylphenyl)-2-phenyl-)

Diazene,1-(4-methylphenyl)-2-phenyl- structure
949-87-1 structure
Product Name:Diazene,1-(4-methylphenyl)-2-phenyl-
CAS No:949-87-1
MF:C13H12N2
MW:196.247782707214
CID:806511
PubChem ID:13705
Update Time:2025-04-19

Diazene,1-(4-methylphenyl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Diazene,1-(4-methylphenyl)-2-phenyl-
    • 4-methylazobenzene
    • p-Methylazobenzene
    • GIJSVMOPNUOZBC-CCEZHUSRSA-N
    • EINECS 213-444-7
    • NS00042460
    • doi:10.14272/GIJSVMOPNUOZBC-CCEZHUSRSA-N.1
    • CBDivE_003176
    • 1-(4-Methylphenyl)-2-phenyldiazene
    • NSC 31005
    • Diazene, (4-methylphenyl)phenyl-, (E)-
    • NSC-31005
    • (E)-1-(4-Methylphenyl)-2-phenyldiazene #
    • 10.14272/GIJSVMOPNUOZBC-CCEZHUSRSA-N.1
    • (E)-1-(4-Methylphenyl)-2-phenyldiazene
    • NSC31005
    • 1-Phenyl-2-(p-tolyl)diazene
    • 6720-39-4
    • Azobenzene, 4-methyl-
    • Azobenzene, 4-methyl-, (E)-
    • SCHEMBL1405529
    • DTXSID90870815
    • 949-87-1
    • Diazene, (4-methylphenyl)phenyl-
    • Inchi: 1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3/b15-14+
    • InChI Key: GIJSVMOPNUOZBC-CCEZHUSRSA-N
    • SMILES: N(/C1C=CC(C)=CC=1)=N\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 196.1
  • Monoisotopic Mass: 196.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 24.7A^2

Experimental Properties

  • Density: 1.1265 (rough estimate)
  • Melting Point: 71.5°C
  • Boiling Point: 323.14°C (rough estimate)
  • Flash Point: 158.3°C
  • Refractive Index: 1.5014 (estimate)
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